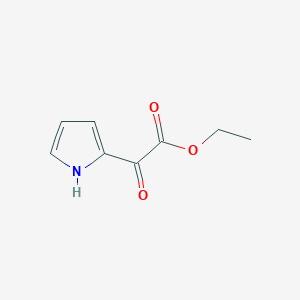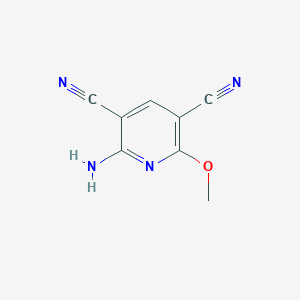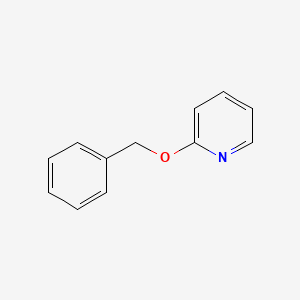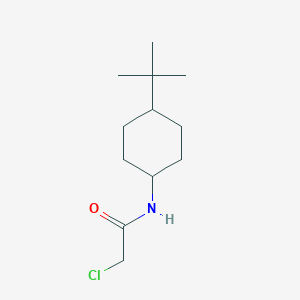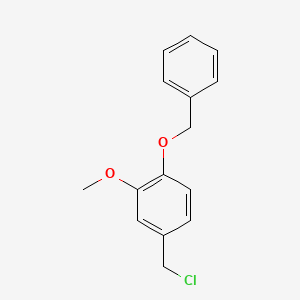
3-甲磺酰吡啶
描述
3-Methanesulfonyl-pyridine is an organic compound consisting of a pyridine ring with a methanesulfonyl group attached at the 3-position. Its molecular formula is C6H7NO2S, and it has a molecular weight of 157.19 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
科学研究应用
3-Methanesulfonyl-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
3-Methanesulfonyl-pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .
Mode of Action
The mode of action of 3-Methanesulfonyl-pyridine involves its interaction with the organoboron reagents in the SM coupling process . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
The biochemical pathways affected by 3-Methanesulfonyl-pyridine are primarily related to the SM coupling process . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of 3-Methanesulfonyl-pyridine is the formation of methanesulfonates, which are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .
Action Environment
The action environment of 3-Methanesulfonyl-pyridine is typically a laboratory setting where SM coupling reactions are performed . The success of the SM coupling process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . It’s important to note that 3-methanesulfonyl-pyridine can harm public health and the environment by destroying ozone in the upper atmosphere .
生化分析
Biochemical Properties
3-Methanesulfonyl-pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with methanesulfonyl chloride, which enhances the acidity of the α-hydrogen, facilitating the removal of the hydrogen by pyridine in the first step of the reaction . This interaction is crucial for the formation of methanesulfonates, which are important intermediates in organic synthesis.
Cellular Effects
3-Methanesulfonyl-pyridine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with methanesulfonyl chloride can lead to the formation of sulfene intermediates, which play a role in cellular reactions . These interactions can impact cellular metabolism and gene expression, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of 3-Methanesulfonyl-pyridine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the formation of methanesulfonates from methanesulfonyl chloride and pyridine involves an E1cb elimination mechanism, generating the highly reactive parent sulfene, which then interacts with alcohols to form the final product . This mechanism highlights the compound’s role in enzyme inhibition and activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methanesulfonyl-pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that methanesulfonyl chloride, a related compound, undergoes hydrolysis with a small secondary kinetic isotope effect for pH < 6.7, indicating a stable reaction mechanism . Over time, the stability and degradation of 3-Methanesulfonyl-pyridine can influence its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methanesulfonyl-pyridine vary with different dosages in animal models. At appropriate doses, the compound can significantly impact cellular processes without causing toxicity. At high doses, it may exhibit toxic or adverse effects. For example, studies on similar compounds have shown that high doses can lead to adverse effects on cellular metabolism and function . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
3-Methanesulfonyl-pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with methanesulfonyl chloride and pyridine leads to the formation of methanesulfonates, which are intermediates in various metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which the compound is involved.
Transport and Distribution
The transport and distribution of 3-Methanesulfonyl-pyridine within cells and tissues are critical for its activity. The compound is transported through interactions with transporters and binding proteins. For example, methanesulfonyl chloride, a related compound, is known to interact with pyridine, facilitating its transport and distribution within cells . These interactions can affect the compound’s localization and accumulation, influencing its overall activity.
Subcellular Localization
The subcellular localization of 3-Methanesulfonyl-pyridine is essential for its function. The compound’s activity can be influenced by its localization within specific cellular compartments or organelles. For instance, the formation of methanesulfonates from methanesulfonyl chloride and pyridine involves specific targeting signals and post-translational modifications that direct the compound to particular subcellular locations . These localizations can impact the compound’s activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: For industrial-scale production, the synthesis of 3-Methanesulfonyl-pyridine can be optimized by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is scaled up and automated for efficiency .
化学反应分析
Types of Reactions: 3-Methanesulfonyl-pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfide derivatives are formed.
相似化合物的比较
3-Methylpyridine: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonyl Chloride: Contains the sulfonyl group but lacks the pyridine ring, making it more reactive and less selective.
Pyridine-3-sulfonyl Chloride: Similar in structure but with a sulfonyl chloride group, making it more reactive towards nucleophiles.
Uniqueness: 3-Methanesulfonyl-pyridine is unique due to the presence of both the pyridine ring and the methanesulfonyl group. This combination allows it to participate in a wide range of chemical reactions while maintaining selectivity and stability .
属性
IUPAC Name |
3-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAPNSHGPNDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329036 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52693-61-5 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

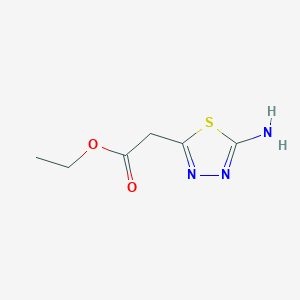
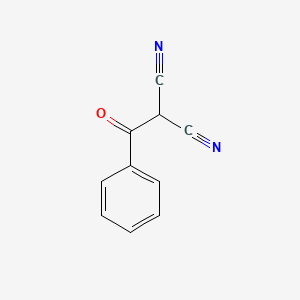
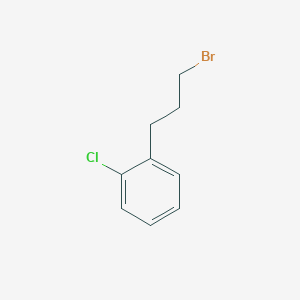
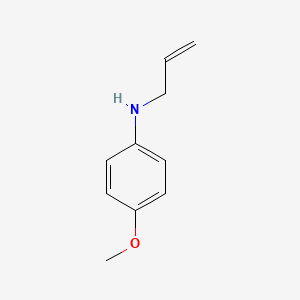

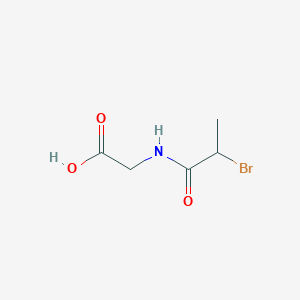

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
